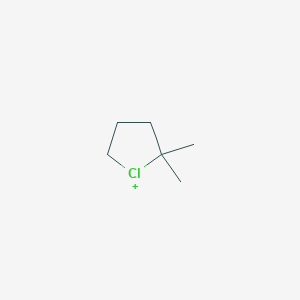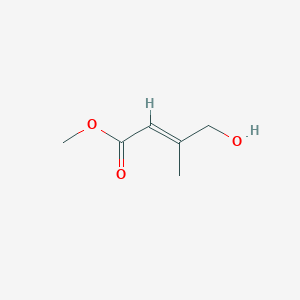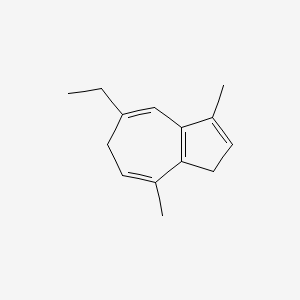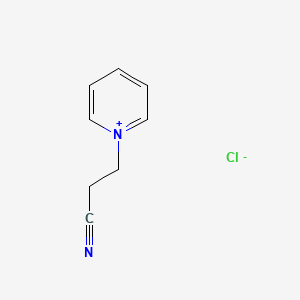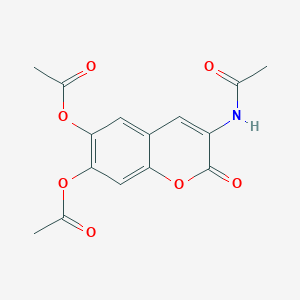
Diheptylmethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptylmethylsilane is an organosilicon compound with the chemical formula C15H34Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by its long heptyl chains attached to a silicon atom, making it a hydrophobic and relatively stable compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diheptylmethylsilane can be synthesized through various methods, including hydrosilylation and Grignard reactions. One common method involves the reaction of heptylmagnesium bromide with methylchlorosilane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. This involves the addition of heptyl groups to methylsilane in the presence of a platinum catalyst. The reaction is conducted at elevated temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diheptylmethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes like heptylsilane.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Diheptylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: It is explored for use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of hydrophobic coatings and sealants.
Mechanism of Action
The mechanism by which diheptylmethylsilane exerts its effects is primarily through its hydrophobic interactions. The long heptyl chains provide a hydrophobic environment, which can influence the behavior of other molecules in its vicinity. This property is particularly useful in applications where moisture resistance is required.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler silane with three ethyl groups.
Dimethylsilane: Contains two methyl groups and is more volatile.
Diphenylsilane: Contains two phenyl groups and is more aromatic.
Uniqueness
Diheptylmethylsilane is unique due to its long heptyl chains, which provide enhanced hydrophobicity compared to other silanes. This makes it particularly useful in applications requiring moisture resistance and stability.
Properties
Molecular Formula |
C15H33Si |
|---|---|
Molecular Weight |
241.51 g/mol |
InChI |
InChI=1S/C15H33Si/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
InChI Key |
ORYNNGJWFHVZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Si](C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


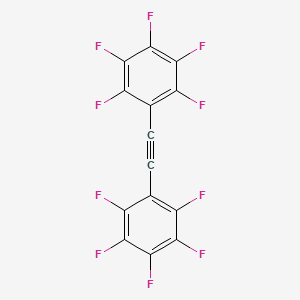
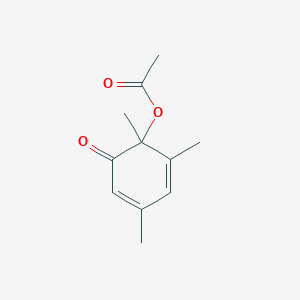
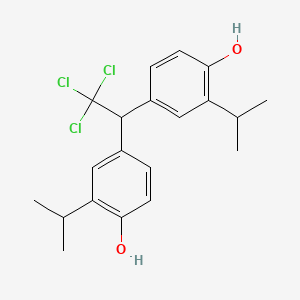
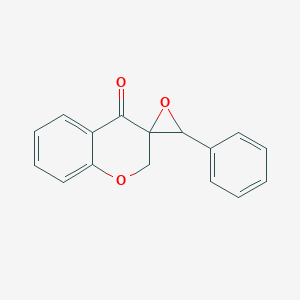
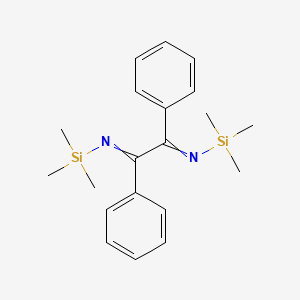

![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
